1-(4-(Bromomethyl)phenyl)ethanone

Description

The exact mass of the compound 1-(4-(Bromomethyl)phenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-(Bromomethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Bromomethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

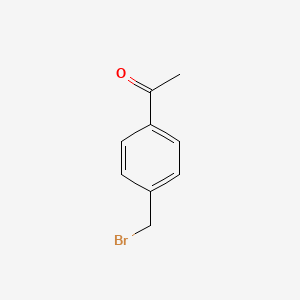

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARITLZHGNEHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342686 | |

| Record name | 1-(4-(BROMOMETHYL)PHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51229-51-7 | |

| Record name | 1-(4-(BROMOMETHYL)PHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(bromomethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone (CAS: 51229-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Bromomethyl)phenyl)ethanone, also known as 4'-bromomethylacetophenone or p-acetylbenzyl bromide, is a versatile bifunctional organic compound. It incorporates both a ketone and a reactive benzylic bromide functional group.[1] This unique structure makes it a valuable intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its capacity to undergo nucleophilic substitution reactions at the bromomethyl position, allowing for the introduction of a wide array of functional groups, while the acetyl group provides a site for further chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications in synthetic chemistry.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 1-(4-(Bromomethyl)phenyl)ethanone are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 51229-51-7 | [2] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Off-white to yellow-brown solid or oil | [2][3] |

| Melting Point | 32.0 - 40.0 °C | [2] |

| Boiling Point | 134-136 °C (at 5 Torr) | [2] |

| Density | 1.416 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 94.10 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol. Very slightly soluble in water (0.66 g/L at 25 °C). | [2][4] |

| SMILES | CC(=O)C1=CC=C(C=C1)CBr | [2][5] |

| InChI Key | HARITLZHGNEHDS-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for 1-(4-(Bromomethyl)phenyl)ethanone is not widely available in public databases. However, data for closely related structures and mass spectrometry findings provide insight into its characterization.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows the molecular ion peak [M+H]⁺ at m/z 213, confirming the molecular weight.[2] The mass spectrum is expected to show a characteristic isotopic pattern for bromine (79Br and 81Br are in a ~1:1 ratio), resulting in significant peaks at m/z 212 and 214.[6] The base peak would likely correspond to the loss of the bromine atom or the methyl group from the acetyl moiety.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm, a singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm, and two doublets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would feature a peak for the methyl carbon, the benzylic carbon, four distinct peaks for the aromatic carbons, and a characteristic downfield peak for the carbonyl carbon (C=O) above δ 190 ppm. For the related compound 2-bromo-1-(4-bromophenyl)ethanone, the carbonyl carbon appears at δ 190.4 ppm.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H and C=C stretching.

Synthesis and Reactivity

1-(4-(Bromomethyl)phenyl)ethanone is typically synthesized from 4'-methylacetophenone via a radical substitution reaction. The benzylic bromide is a reactive electrophile, readily participating in nucleophilic substitution reactions.

Experimental Protocol: Synthesis from 4'-Methylacetophenone

This procedure details the synthesis via Wohl-Ziegler bromination.[2]

Materials:

-

1-(4-methylphenyl)ethanone (4'-methylacetophenone)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or a safer alternative like trifluorotoluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-methylphenyl)ethanone (e.g., 600 mg, 4.47 mmol) in carbon tetrachloride (15 mL).[2]

-

Add N-Bromosuccinimide (NBS) (1.05-1.2 equivalents, e.g., 955 mg, 5.37 mmol) and a catalytic amount of benzoyl peroxide (e.g., 31 mg, 0.13 mmol) to the solution.[2]

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen).[2] Initiation can also be achieved using a UV lamp.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete after about 3 hours, or when the denser NBS has been consumed and the lighter succinimide byproduct is observed floating.[2]

-

After completion, cool the reaction mixture to room temperature.[2]

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 1-(4-(bromomethyl)phenyl)ethanone, which can be purified further by recrystallization or column chromatography if necessary.[2] A yield of approximately 71% can be expected.[2]

Applications in Drug Development

The primary application of 1-(4-(Bromomethyl)phenyl)ethanone in drug development is its role as a key intermediate. It is particularly useful in the synthesis of dihydropyrimidine (DHPM) and thiopyrimidine derivatives, which are classes of heterocyclic compounds investigated for a range of biological activities, including antiviral properties.[2]

Experimental Protocol: Synthesis of Dihydropyrimidine Derivatives (Biginelli Reaction)

The following is a representative protocol for a three-component Biginelli reaction, adapted for the use of 1-(4-(Bromomethyl)phenyl)ethanone as the aldehyde component.[1][9][10]

Materials:

-

1-(4-(Bromomethyl)phenyl)ethanone (1.0 mmol)

-

A β-ketoester, such as ethyl acetoacetate (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Catalyst (e.g., catalytic amount of HCl, Yb(OTf)₃, or another Lewis acid)

-

Solvent (e.g., Ethanol)

Procedure:

-

Combine 1-(4-(Bromomethyl)phenyl)ethanone (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the acid catalyst in a round-bottom flask containing ethanol.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the catalyst and substrates.

-

Upon completion, cool the reaction mixture to room temperature or place it in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water or cold ethanol to remove unreacted urea and catalyst.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dihydropyrimidine derivative.

Safety and Handling

1-(4-(Bromomethyl)phenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification

| Hazard Class | GHS Code(s) | Signal Word |

| Acute toxicity, Oral (Category 4) | H302 | Danger |

| Skin irritation (Category 2) | H315 | |

| Serious eye damage (Category 1) | H318 | |

| Respiratory irritation (Category 3) | H335 |

Data sourced from ECHEMI Safety Data Sheet.[11]

Precautionary Measures

| Type | Precautionary Statement Code(s) | Description |

| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. |

| Response | P301+P317, P302+P352, P304+P340, P305+P354+P338 | IF SWALLOWED: Get medical help. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is under an inert atmosphere at 2-8°C. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from ECHEMI Safety Data Sheet.[11]

Conclusion

1-(4-(Bromomethyl)phenyl)ethanone (CAS: 51229-51-7) is a key synthetic intermediate whose value is derived from its dual reactivity. The benzylic bromide allows for facile introduction of various functionalities via nucleophilic substitution, while the acetyl group offers a handle for further derivatization. Its established role in the synthesis of heterocyclic scaffolds, such as dihydropyrimidines, highlights its importance for medicinal chemists and drug development professionals. Proper adherence to safety protocols is critical when handling this reactive and hazardous compound. This guide provides the foundational technical information required for its effective and safe utilization in a research and development setting.

References

- 1. Biginelli Reaction [organic-chemistry.org]

- 2. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthonix, Inc > 51229-51-7 | 1-(4-(Bromomethyl)phenyl)ethanone [synthonix.com]

- 6. asdlib.org [asdlib.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

p-Acetylbenzyl bromide chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Acetylbenzyl bromide, systematically known as 4-(bromomethyl)acetophenone, is a versatile bifunctional organic compound. It incorporates both a reactive benzylic bromide and a ketone functional group, making it a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Chemical and Physical Properties

The properties of p-acetylbenzyl bromide are summarized in the tables below, providing a ready reference for experimental design and safety assessments.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 51229-51-7 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 38.5-40.0 °C | [1] |

| Boiling Point | 134-136 °C at 5 Torr | [1] |

| Density | 1.416 g/cm³ (calculated) | [1] |

Solubility

| Solvent | Solubility | Reference |

| Water | Very slightly soluble (0.66 g/L at 25 °C, calculated) | [1] |

| Chloroform | Soluble | [2] |

| Toluene | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethanol | Soluble | |

| Ether | Soluble |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of p-acetylbenzyl bromide.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.50 | Doublet | 2H | Ar-H (ortho to CH₂Br) |

| 4.50 | Singlet | 2H | -CH ₂Br |

| 2.60 | Singlet | 3H | -COCH ₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~197.5 | C =O |

| ~142.0 | Ar-C -CH₂Br |

| ~136.5 | Ar-C -C=O |

| ~129.5 | Ar-C H (ortho to CH₂Br) |

| ~129.0 | Ar-C H (ortho to C=O) |

| ~32.0 | -C H₂Br |

| ~26.5 | -COC H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretch (aromatic ketone) |

| ~1605, ~1575, ~1400 | C=C stretch (aromatic ring) |

| ~1265 | C-C(=O)-C stretch |

| ~1220 | C-Br stretch |

| ~820 | p-disubstituted C-H bend |

Synthesis

The most common and efficient method for the synthesis of p-acetylbenzyl bromide is through the free-radical bromination of 4-methylacetophenone. This reaction, known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.[3][4]

Experimental Protocol: Synthesis of p-Acetylbenzyl Bromide

Materials:

-

4-Methylacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylacetophenone in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and irradiate with a heat lamp to initiate the reaction.

-

Continue refluxing until all the denser NBS has been converted to the less dense succinimide, which will float on the surface of the solvent.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude p-acetylbenzyl bromide can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Caption: Workflow for the synthesis of p-acetylbenzyl bromide.

Reactivity and Applications

The primary utility of p-acetylbenzyl bromide in organic synthesis stems from the high reactivity of the benzylic bromide.[1] This functional group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2), allowing for the introduction of the p-acetylbenzyl moiety into a wide range of molecules.[1] The ketone group, on the other hand, can be used for subsequent transformations such as reductions, oxidations, or the formation of imines and enamines.

Nucleophilic Substitution

A common application of p-acetylbenzyl bromide is the alkylation of nucleophiles such as amines, alcohols, thiols, and carbanions.[1]

Experimental Protocol: Reaction with a Nucleophile

The following is a representative procedure for the reaction of p-acetylbenzyl bromide with a nucleophile, in this case, cyanoacetylhydrazine.[5]

Materials:

-

p-Acetylbenzyl bromide (referred to as ω-bromo-(4-methylacetophenone) in the reference, assuming a typo and it refers to the acetyl group)

-

Cyanoacetylhydrazine

-

1,4-Dioxane

-

Ice/water mixture

Procedure:

-

Dissolve cyanoacetylhydrazine in 1,4-dioxane in a suitable reaction vessel.

-

Add an equimolar amount of p-acetylbenzyl bromide to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into a beaker containing an ice/water mixture to precipitate the product.

-

Collect the solid product by filtration and dry.

-

The product can be further purified by recrystallization from ethanol.

Caption: General reaction pathway for p-acetylbenzyl bromide.

Safety and Handling

p-Acetylbenzyl bromide is a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Eye Irritation: Causes serious eye damage.

-

Skin Irritation: Causes skin irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Toxicity: Harmful if swallowed.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

p-Acetylbenzyl bromide is a key synthetic intermediate with a rich and versatile chemistry. Its bifunctional nature allows for a wide range of transformations, making it a valuable tool for the synthesis of complex organic molecules in the pharmaceutical and specialty chemical industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone

For researchers, scientists, and professionals in drug development, 1-(4-(bromomethyl)phenyl)ethanone is a valuable synthetic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

1-(4-(bromomethyl)phenyl)ethanone, also known as 4'-bromomethylacetophenone or p-acetylbenzyl bromide, is a substituted aromatic ketone. The structure features a phenyl ring substituted with an acetyl group and a bromomethyl group at the para position. This bifunctional nature makes it a versatile reagent in organic synthesis.

The key physicochemical properties of 1-(4-(bromomethyl)phenyl)ethanone are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value |

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol [1] |

| CAS Number | 51229-51-7[1][2] |

| Appearance | Off-White Low Melting Solid[1] or Colorless or off white to yellow-brown solid |

| Melting Point | 32.00 °C |

| Boiling Point | 134.00 °C |

| Flash Point | 94.10 °C |

| InChI Key | HARITLZHGNEHDS-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)CBr[3] |

Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone

This compound is a key intermediate in the synthesis of various organic molecules, including stilbene derivatives, amines, and carbenes. It is particularly useful in the preparation of dihydropyrimidine and thiopyrimidine derivatives, which have shown potential as antiviral agents.[2][]

A common and effective method for the synthesis of 1-(4-(bromomethyl)phenyl)ethanone is through the bromination of 4'-methylacetophenone.

Experimental Protocol: Synthesis from 4'-Methylacetophenone

This protocol details the synthesis of 1-(4-(bromomethyl)phenyl)ethanone from 4'-methylacetophenone using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[2]

Materials:

-

4'-Methylacetophenone

-

Carbon tetrachloride (CCl4)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

Procedure:

-

A solution of 1-(4-methylphenyl)ethanone (4.47 mmol) is prepared in carbon tetrachloride (15 mL).[2]

-

To this solution, N-bromosuccinimide (5.37 mmol) and benzoyl peroxide (0.13 mmol) are added sequentially.[2]

-

The reaction mixture is then heated to reflux for a period of 3 hours.[2]

-

After the reflux period, the mixture is allowed to cool to room temperature.[2]

-

The cooled mixture is filtered to remove any solid byproducts.[2]

-

The filtrate is concentrated under reduced pressure to yield the crude product.[2]

-

The final product, 1-(4-(bromomethyl)phenyl)ethanone, is obtained as a brown oil with a reported yield of 71%.[2]

Logical Workflow for Synthesis

Caption: Synthesis of 1-(4-(bromomethyl)phenyl)ethanone.

References

An In-depth Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Bromomethyl)phenyl)ethanone, a halogenated organic compound, serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both a ketone and a reactive bromomethyl group, makes it a versatile reagent for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and key applications in the development of bioactive molecules.

Synonyms and Identifiers

A variety of names and identifiers are used in literature and commercial listings for 1-(4-(Bromomethyl)phenyl)ethanone. A consolidated list is provided below for easy reference.

| Synonym | Identifier |

| 4'-(Bromomethyl)acetophenone | Common Name |

| p-(Bromomethyl)acetophenone | Common Name |

| 4-Acetylbenzyl bromide | Common Name |

| p-Acetylbenzyl bromide | Common Name |

| 1-[4-(Bromomethyl)phenyl]ethan-1-one | IUPAC Name |

| Ethanone, 1-[4-(bromomethyl)phenyl]- | CAS Index Name |

| CAS Number | 51229-51-7 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| InChI Key | HARITLZHGNEHDS-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(CBr)C=C1 |

Physicochemical Properties

The physical and chemical properties of 1-(4-(Bromomethyl)phenyl)ethanone are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Appearance | Off-white to yellow-brown solid | [1] |

| Melting Point | 32.0 °C | [2] |

| Boiling Point | 134-136 °C at 5 Torr | [3] |

| Density | 1.416 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in chloroform and methanol (slightly) | [3] |

| Storage | 2-8°C under inert atmosphere | [4] |

Experimental Protocols

Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone

A common method for the synthesis of 1-(4-(Bromomethyl)phenyl)ethanone is the radical bromination of 4'-methylacetophenone.[3]

Materials:

-

4'-Methylacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a solution of 4'-methylacetophenone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.2 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain 1-(4-(Bromomethyl)phenyl)ethanone.

Application in the Synthesis of Bioactive Molecules

1-(4-(Bromomethyl)phenyl)ethanone is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities, including antiviral agents.[5]

1. Synthesis of Dihydropyrimidine and Thiopyrimidine Derivatives (Biginelli Reaction):

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. While a specific protocol starting with 1-(4-(Bromomethyl)phenyl)ethanone is not detailed in the provided results, a general procedure can be adapted. The bromomethyl group can be either introduced before or after the Biginelli reaction, or the aldehyde component can be derived from 1-(4-(bromomethyl)phenyl)ethanone. A general workflow for a Biginelli reaction is as follows:

General Procedure:

-

A mixture of an aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.5 eq) is prepared.[6]

-

An acid catalyst (e.g., Brønsted or Lewis acid) is added.[7]

-

The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating.[6]

-

After the reaction is complete, the product is isolated by filtration and purified by recrystallization.[8]

2. Synthesis of Stilbene Derivatives (Wittig Reaction):

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. 1-(4-(Bromomethyl)phenyl)ethanone can be converted to the corresponding phosphonium salt, which is then used to generate a phosphorus ylide for the Wittig reaction.

General Procedure:

-

Phosphonium Salt Formation: React 1-(4-(Bromomethyl)phenyl)ethanone with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to generate the phosphorus ylide.[9]

-

Wittig Reaction: React the ylide with an aldehyde or ketone in a suitable solvent (e.g., THF or dichloromethane).[3]

-

Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by chromatography to yield the stilbene derivative.[3]

Visualizations

Logical Relationship of Synthetic Applications

The following diagram illustrates the role of 1-(4-(Bromomethyl)phenyl)ethanone as a precursor in the synthesis of various classes of organic molecules.

Caption: Synthetic utility of 1-(4-(Bromomethyl)phenyl)ethanone.

Experimental Workflow for Wittig Reaction

The diagram below outlines the general workflow for the synthesis of stilbene derivatives starting from 1-(4-(Bromomethyl)phenyl)ethanone.

Caption: General workflow for stilbene synthesis.

Conclusion

1-(4-(Bromomethyl)phenyl)ethanone is a valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of chemical transformations, including the Biginelli and Wittig reactions, makes it an important precursor for the synthesis of diverse, biologically active molecules. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. odinity.com [odinity.com]

- 3. benchchem.com [benchchem.com]

- 4. Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]

- 6. echemcom.com [echemcom.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. jmchemsci.com [jmchemsci.com]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of 4'-(Bromomethyl)acetophenone: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-(bromomethyl)acetophenone. Due to the limited availability of public spectroscopic data for 4'-(bromomethyl)acetophenone, this document presents the detailed spectroscopic analysis of the closely related compound, 4'-bromoacetophenone, as a valuable reference. The structural difference between the two compounds is the presence of a methylene (-CH2-) group between the phenyl ring and the bromine atom in 4'-(bromomethyl)acetophenone.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4'-bromoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| 7.61 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| 2.57 | Singlet | 3H | Methyl protons of the acetyl group |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | Carbonyl carbon (C=O) |

| 135.8 | Aromatic carbon attached to the carbonyl group |

| 131.9 | Aromatic carbons ortho to the bromine atom |

| 129.8 | Aromatic carbons meta to the bromine atom |

| 128.3 | Aromatic carbon attached to the bromine atom |

| 26.5 | Methyl carbon of the acetyl group |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | Aromatic C-H stretch |

| ~1670-1685 | Strong | Carbonyl (C=O) stretch |

| ~1600 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 198/200 | ~1:1 ratio | Molecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 183/185 | High | [M-CH₃]⁺ |

| 155/157 | Medium | [M-COCH₃]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

-

The solution is then filtered through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:

-

¹H NMR: The spectrum is acquired at a frequency of 400 MHz. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR: The spectrum is acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone).

-

A drop of the resulting solution is placed onto a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

-

The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

-

For GC-MS, the sample is first dissolved in a suitable volatile solvent.

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of p-(Bromomethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of p-(bromomethyl)acetophenone (CAS No: 51229-51-7), a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification, and formulation development. This document presents available solubility data, a comprehensive experimental protocol for solubility determination, and a logical workflow for assessing solubility.

Quantitative and Qualitative Solubility Data

The solubility of p-(bromomethyl)acetophenone has been characterized in various solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that much of the publicly available quantitative data is based on computational predictions.

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) | Data Type |

| Water | H₂O | Polar Protic | 0.66 g/L[1][2] | 25 | Calculated |

| Water | H₂O | Polar Protic | 1.1 mg/mL | Not Specified | Calculated[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Not Specified | Qualitative[4] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified | Qualitative[4] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound like p-(bromomethyl)acetophenone in a given solvent. This method, often referred to as the isothermal equilibrium method, involves saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment:

-

p-(Bromomethyl)acetophenone (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps or sealed test tubes

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Spatula and weighing paper

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of p-(bromomethyl)acetophenone to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different solvent. An "excess amount" means adding enough solid so that undissolved particles are clearly visible after initial mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

-

Carefully draw a sample from the clear supernatant of each vial using a pipette or syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, filtered saturate with the same solvent used for dissolution. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of p-(bromomethyl)acetophenone.

-

A calibration curve should be prepared using standard solutions of known concentrations of p-(bromomethyl)acetophenone in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration in the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new compound. This systematic approach ensures a comprehensive understanding of its solubility characteristics across a range of solvent polarities.

Caption: Logical workflow for experimental solubility determination.

References

- 1. CAS # 51229-51-7, 4'-(Bromomethyl)acetophenone, p-(Bromomethyl)acetophenone, p-Acetylbenzyl bromide - chemBlink [chemblink.com]

- 2. Page loading... [guidechem.com]

- 3. 51229-51-7|1-(4-(Bromomethyl)phenyl)ethanone| Ambeed [ambeed.com]

- 4. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]

A Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-(Bromomethyl)phenyl)ethanone, a key building block in synthetic organic chemistry, with a focus on its commercial availability, synthesis, and applications in the development of pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical process development.

Commercial Availability and Suppliers

1-(4-(Bromomethyl)phenyl)ethanone (CAS No: 51229-51-7), also known as 4'-bromomethylacetophenone or p-acetylbenzyl bromide, is a commercially available reagent. It is typically offered as a colorless to off-white or yellow-brown solid. Several chemical suppliers provide this compound in various quantities and purities. Below is a summary of prominent suppliers and their offerings.

| Supplier | Available Quantities | Purity | Physical Form | Additional Information |

| Sigma-Aldrich | 100 mg, 250 mg, 1 g | 95% | Colorless or off-white to yellow-brown solid | Storage temperature: Refrigerator. |

| Biosynth | 2 g, 5 g, 10 g, 25 g, 2000 g | - | - | Storage temperature: 2°C - 8°C. |

| Pharmaffiliates | Inquire for details | - | Off-White Low Melting Solid | Storage: 2-8°C Refrigerator, under inert atmosphere. |

| BLDpharm | Inquire for details | - | - | Storage: Inert atmosphere, 2-8°C. |

| HANGZHOU LEAP CHEM CO., LTD. | Inquire for details | 99% | Powder or liquid | Industrial Grade. Storage: Room temperature, ventilated place. |

Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone

A common laboratory-scale synthesis of 1-(4-(Bromomethyl)phenyl)ethanone involves the radical bromination of 4'-methylacetophenone.

Experimental Protocol: Radical Bromination of 4'-Methylacetophenone

This protocol describes the synthesis of 1-(4-(Bromomethyl)phenyl)ethanone from 4'-methylacetophenone using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

Materials:

-

1-(4-methylphenyl)ethanone (4'-methylacetophenone)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-methylphenyl)ethanone (e.g., 600 mg, 4.47 mmol) in carbon tetrachloride (e.g., 15 mL).

-

To this solution, add N-bromosuccinimide (e.g., 955 mg, 5.37 mmol) and a catalytic amount of benzoyl peroxide (e.g., 31 mg, 0.13 mmol).

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 1-(4-(Bromomethyl)phenyl)ethanone, typically as a brown oil.

The product can be further purified by column chromatography if necessary.

Applications in Organic Synthesis

1-(4-(Bromomethyl)phenyl)ethanone serves as a versatile intermediate for the synthesis of various organic molecules, including stilbene derivatives and N-substituted amines, which are scaffolds of significant interest in drug discovery.

Synthesis of Stilbene Derivatives via the Wittig Reaction

Stilbene derivatives are a class of compounds known for their diverse biological activities.[1] 1-(4-(Bromomethyl)phenyl)ethanone is a key precursor for the synthesis of the corresponding phosphonium salt, which is then used in the Wittig reaction to generate stilbenes.

Step 1: Synthesis of (4-Acetylbenzyl)triphenylphosphonium Bromide

Materials:

-

1-(4-(Bromomethyl)phenyl)ethanone

-

Triphenylphosphine (PPh3)

-

Toluene

Procedure:

-

Dissolve 1-(4-(Bromomethyl)phenyl)ethanone in toluene in a round-bottom flask.

-

Add an equimolar amount of triphenylphosphine to the solution.

-

Stir the mixture at room temperature. The phosphonium salt will precipitate out of the solution.

-

Filter the solid precipitate, wash with a small amount of cold toluene, and dry under vacuum to obtain (4-acetylbenzyl)triphenylphosphonium bromide.

Step 2: Wittig Reaction with an Aldehyde (e.g., Benzaldehyde)

Materials:

-

(4-Acetylbenzyl)triphenylphosphonium bromide

-

An aldehyde (e.g., benzaldehyde)

-

A strong base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

Procedure:

-

Suspend (4-acetylbenzyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add one equivalent of a strong base (e.g., sodium hydride) to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Allow the mixture to stir at room temperature for a period to ensure complete ylide formation.

-

Add one equivalent of the aldehyde (e.g., benzaldehyde) dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired stilbene derivative.

Synthesis of N-Substituted Amines

1-(4-(Bromomethyl)phenyl)ethanone can readily undergo nucleophilic substitution with primary or secondary amines to yield N-substituted benzylamines. These products can be valuable intermediates in the synthesis of more complex molecules with potential biological activity.[2][3]

Materials:

-

1-(4-(Bromomethyl)phenyl)ethanone

-

A primary amine (e.g., benzylamine)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

Solvent (e.g., acetonitrile or dichloromethane)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.

-

Add the non-nucleophilic base to the solution.

-

Slowly add a solution of 1-(4-(Bromomethyl)phenyl)ethanone in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter off any solid byproducts (e.g., triethylammonium bromide).

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-(4-acetylbenzyl)amine derivative.

Relevance in Drug Discovery: Modulation of Signaling Pathways

Stilbene derivatives, accessible from 1-(4-(Bromomethyl)phenyl)ethanone, are known to interact with and modulate key intracellular signaling pathways, which is central to their therapeutic effects.[4] Two prominent pathways affected by stilbenoids are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate this pathway, leading to the production of pro-inflammatory mediators. Stilbene derivatives have been shown to inhibit this pathway by suppressing the phosphorylation of key proteins like IκBα and p65, thereby reducing the expression of inflammatory genes.[4]

References

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Fundamental reactivity of the bromomethyl group on p-acetylbenzyl bromide

An In-depth Technical Guide to the Fundamental Reactivity of the Bromomethyl Group on p-Acetylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Acetylbenzyl bromide, also known as 4-(bromomethyl)acetophenone, is a substituted aromatic compound featuring a bromomethyl group and an acetyl group in the para position of the benzene ring. The reactivity of the C(sp³)-Br bond is significantly influenced by the electronic properties of the aromatic ring and its substituents. This guide provides a detailed analysis of the fundamental reactivity of the bromomethyl group in this molecule, focusing on its mechanistic pathways, kinetic behavior, and the profound electronic influence of the para-acetyl substituent. While direct kinetic data for p-acetylbenzyl bromide is sparse in readily available literature, its reactivity can be accurately predicted and understood through established principles of physical organic chemistry, such as linear free-energy relationships, and by comparison with closely related substituted benzyl bromides.

The bromomethyl group is a potent electrophilic site, making p-acetylbenzyl bromide a valuable intermediate in organic synthesis, particularly for the introduction of the p-acetylbenzyl moiety. This is relevant in medicinal chemistry and drug development for creating derivatives of parent molecules to modulate their biological activity, solubility, or other pharmacokinetic properties. Understanding its reactivity profile is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Core Reactivity and Mechanistic Considerations

The primary reactions involving the bromomethyl group of p-acetylbenzyl bromide are nucleophilic substitutions. These reactions can proceed through two main mechanistic pathways: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is dictated by the stability of the carbocation intermediate, the strength of the nucleophile, the nature of the solvent, and, critically, the electronic effects of the substituents on the benzene ring.[1]

The Electronic Influence of the p-Acetyl Group

The acetyl group (-COCH₃) at the para position is a moderately strong electron-withdrawing group (EWG). It exerts its influence through two primary effects:

-

-I Effect (Inductive): The electronegative oxygen atom of the carbonyl group withdraws electron density from the benzene ring through the sigma bond framework.

-

-M Effect (Mesomeric or Resonance): The acetyl group can delocalize pi-electrons from the ring onto the oxygen atom, creating a partial positive charge within the ring, particularly at the ortho and para positions.

This net electron withdrawal has a profound impact on the two potential substitution pathways:

-

SN1 Pathway: This mechanism involves the formation of a benzyl carbocation intermediate. The electron-withdrawing acetyl group strongly destabilizes this positively charged intermediate by intensifying the positive charge at the benzylic carbon. Consequently, the SN1 pathway is significantly disfavored for p-acetylbenzyl bromide.[2]

-

SN2 Pathway: This mechanism involves a concerted backside attack by a nucleophile on the electrophilic benzylic carbon, proceeding through a single transition state. The electron-withdrawing acetyl group enhances the electrophilicity (partial positive charge) of the benzylic carbon, making it more susceptible to nucleophilic attack. Therefore, reactions of p-acetylbenzyl bromide are expected to proceed predominantly through an SN2 mechanism.[3]

The diagram below illustrates the competing SN1 and SN2 pathways and highlights the destabilizing effect of the p-acetyl group on the SN1 intermediate.

Quantitative Analysis via Linear Free-Energy Relationships

The effect of substituents on the reaction rates of benzyl derivatives is quantitatively described by the Hammett equation: log(kₓ/k₀) = ρσ [4][5].

Where:

-

kₓ is the rate constant for the substituted compound.

-

k₀ is the rate constant for the unsubstituted compound (benzyl bromide).

-

σ is the substituent constant, which quantifies the electronic effect of the substituent (positive for EWGs, negative for EDGs).

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

Studies on the solvolysis of substituted benzyl halides consistently show a "broken" or curved Hammett plot.[2][3]

-

For electron-donating groups (negative σ), the plot is steep with a large negative ρ value (e.g., -5 to -4), indicative of an SN1 mechanism with significant positive charge buildup in the transition state.

-

For electron-withdrawing groups (positive σ), the plot is much shallower with a smaller negative or even positive ρ value, consistent with a shift to an SN2 mechanism.[2][3]

The p-acetyl group has a positive σ value, placing p-acetylbenzyl bromide squarely in the region where an SN2 mechanism dominates.

The diagram below shows a conceptual Hammett plot for the solvolysis of substituted benzyl bromides, illustrating this mechanistic shift.

Data Tables

The following tables summarize relevant quantitative data for understanding the reactivity of p-acetylbenzyl bromide in the context of other substituted analogs.

Table 1: Hammett Substituent Constants (σₚ) for Para-Substituents

| Substituent | σₚ Value | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strong Electron Donating |

| -CH₃ | -0.17 | Weak Electron Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weak Electron Withdrawing |

| -COCH₃ | +0.50 | Moderate Electron Withdrawing |

| -CN | +0.66 | Strong Electron Withdrawing |

| -NO₂ | +0.78 | Strong Electron Withdrawing |

Table 2: Representative Hammett Reaction Constants (ρ) for Solvolysis of Benzyl Derivatives

| Reaction System | Substituent Type | Mechanism | Approx. ρ Value | Reference |

|---|---|---|---|---|

| Substituted Benzyl Tosylates | Electron Donating | SN1-like | -5.58 | [2] |

| Substituted Benzyl Tosylates | Electron Withdrawing | SN2-like | -2.81 | [2] |

| Substituted Benzyl Bromides in 80% Ethanol | Electron Withdrawing | SN2 | (Shallow Slope) |[3] |

Data compiled from analogous systems to infer reactivity.

Experimental Protocols

The following sections provide detailed methodologies for investigating the reactivity of p-acetylbenzyl bromide.

Protocol 1: General Procedure for Nucleophilic Substitution (N-Benzylation)

This protocol describes a representative SN2 reaction between p-acetylbenzyl bromide and a primary or secondary amine.

Materials:

-

p-Acetylbenzyl bromide

-

Amine nucleophile (e.g., piperidine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and methanol (30 mL).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Substrate Addition: Dissolve p-acetylbenzyl bromide (1.2 eq) in a minimal amount of methanol (approx. 10 mL) and add it dropwise to the stirring suspension at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between dichloromethane (50 mL) and water (50 mL). Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylated product.

Protocol 2: Kinetic Study of Solvolysis by Titration

This protocol details a method for determining the pseudo-first-order rate constant for the solvolysis of p-acetylbenzyl bromide in an 80% ethanol/water mixture. The reaction produces HBr, which can be titrated with a standardized base.

Materials:

-

p-Acetylbenzyl bromide

-

80:20 (v/v) Ethanol:Water solvent

-

Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)

-

Phenolphthalein indicator

-

Acetone (to quench the reaction)

-

Ice bath, constant temperature bath, pipettes, burette, conical flasks

Procedure:

-

Solution Preparation: Prepare a stock solution of p-acetylbenzyl bromide in the 80% ethanol solvent (approx. 0.1 M).

-

Equilibration: Place the stock solution and a separate flask of the 80% ethanol solvent in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 °C) for at least 20 minutes to equilibrate.

-

Reaction Initiation: To start a kinetic run, pipette a known volume of the solvent (e.g., 50.0 mL) into a flask in the temperature bath. Pipette a known volume of the equilibrated stock solution (e.g., 5.0 mL) into this flask, start a timer immediately, and mix thoroughly. This is t=0.

-

Aliquot Sampling: At recorded time intervals (e.g., every 10, 15, or 30 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and immediately quench it in a conical flask containing 10 mL of ice-cold acetone to stop the reaction.

-

Titration (tₓ): Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent faint pink endpoint is reached. Record the volume of NaOH used (Vₓ).

-

Infinity Titration (t∞): After approximately 10 half-lives (or by heating a separate aliquot to completion), determine the final concentration of HBr by titrating a final aliquot. This gives the infinity volume (V∞).

-

Data Analysis: The pseudo-first-order rate constant (k) is determined from the slope of a plot of ln(V∞ - Vₓ) versus time (t) , as the relationship is given by: ln(V∞ - Vₓ) = -kt + ln(V∞).

The workflow for this kinetic analysis is visualized below.

Conclusion

The fundamental reactivity of the bromomethyl group on p-acetylbenzyl bromide is dominated by the strong electron-withdrawing nature of the para-acetyl substituent. This electronic effect decisively favors a bimolecular (SN2) nucleophilic substitution mechanism by destabilizing the alternative unimolecular (SN1) carbocation intermediate while simultaneously enhancing the electrophilicity of the benzylic carbon. This predictable reactivity profile makes p-acetylbenzyl bromide a reliable and useful building block in synthetic and medicinal chemistry for the installation of the p-acetylbenzyl group onto various nucleophilic scaffolds. The provided protocols offer robust starting points for both the synthetic application and the detailed kinetic investigation of this versatile reagent.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 1-(4-(Bromomethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for 1-(4-(Bromomethyl)phenyl)ethanone (CAS No. 51229-51-7), a versatile reagent in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-(4-(Bromomethyl)phenyl)ethanone is presented in the table below. This data is essential for the safe design of experiments and for responding to accidental releases.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | |

| Appearance | Colorless or off-white to yellow-brown solid | [2] |

| Melting Point | 32.0 °C | |

| Boiling Point | 134.0 °C | |

| Flash Point | 94.10 °C | |

| Solubility | Very slightly soluble (0.66 g/L at 25 °C) | [1] |

Hazard Identification and GHS Classification

1-(4-(Bromomethyl)phenyl)ethanone is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

The GHS pictograms for corrosion and health hazard are applicable.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling 1-(4-(Bromomethyl)phenyl)ethanone. The following diagram outlines the recommended PPE workflow.

Caption: Personal Protective Equipment (PPE) Workflow.

Handling and Storage Procedures

Handling:

-

Always handle 1-(4-(Bromomethyl)phenyl)ethanone in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Recommended storage temperature is between 2°C and 8°C.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in an area designated for hazardous chemicals.

First-Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures and Decontamination Protocol

Due to its hazardous nature, a spill of 1-(4-(Bromomethyl)phenyl)ethanone requires a prompt and well-defined response. The following workflow and experimental protocol outline the necessary steps for a minor laboratory spill. For major spills, evacuate the area and contact emergency services.

Caption: Minor Spill Response and Decontamination Workflow.

Experimental Protocol for Spill Decontamination:

-

Evacuate and Secure: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate emergency response team. For a minor spill, ensure the area is well-ventilated, preferably within a fume hood.

-

Personal Protective Equipment: Before approaching the spill, don the appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Work from the outside of the spill inwards to prevent spreading.

-

Neutralization: As alpha-halo ketones can be reactive, a cautious neutralization step is recommended. Prepare a 5% (w/v) solution of sodium bicarbonate in water. Slowly and carefully add the sodium bicarbonate solution to the absorbed spill. Be aware of potential gas evolution. The bicarbonate will help to neutralize any acidic byproducts and may facilitate the degradation of the alpha-bromo ketone.

-

Collection: Once the reaction has subsided, carefully scoop the mixture into a designated, sealable, and appropriately labeled hazardous waste container.

-

Surface Decontamination:

-

Wipe the spill area with a cloth or paper towels soaked in ethanol to dissolve any remaining residue.

-

Follow with a thorough wash of the area with soap and water.

-

All materials used for decontamination (e.g., cloths, paper towels) should be placed in the hazardous waste container.

-

-

Disposal: Dispose of the sealed hazardous waste container in accordance with all local, state, and federal regulations.

Toxicological and Ecological Information

There is no available data on the ecological effects of this compound.[3] Therefore, it should not be released into the environment, and all waste must be disposed of properly.

Stability and Reactivity

-

Reactivity: Data on specific reactivity is limited.[3]

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Hazardous Decomposition Products: Information on hazardous decomposition products is not available.[3] However, combustion may produce carbon oxides and hydrogen bromide.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

This guide is intended to provide a comprehensive overview of the safe handling of 1-(4-(Bromomethyl)phenyl)ethanone. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional safety protocols.

References

The Synthesis and Application of 1-(4-(Bromomethyl)phenyl)ethanone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Bromomethyl)phenyl)ethanone, a versatile bifunctional molecule, serves as a crucial building block in synthetic organic chemistry. This technical guide provides an in-depth review of its discovery, historical context, synthesis, and its significant application as a key intermediate in the development of antiviral agents. This document details experimental protocols for its synthesis and subsequent utilization in the construction of dihydropyrimidine and thiopyrimidine scaffolds, presenting key quantitative data in structured tables and illustrating reaction pathways and experimental workflows through detailed diagrams.

Introduction and Historical Context

1-(4-(Bromomethyl)phenyl)ethanone, also known as p-acetylbenzyl bromide, is a substituted acetophenone derivative. While the precise first synthesis of this bromo derivative is not readily found in early literature, the exploration of related haloalkylated acetophenones dates back to the mid-20th century. For instance, the synthesis of the analogous p-chlormethyl-acetophenone was described in 1952, indicating an early interest in this class of compounds as reactive intermediates.[1] The primary importance of 1-(4-(Bromomethyl)phenyl)ethanone lies in its two reactive sites: the electrophilic benzylic bromide and the ketone carbonyl group. This dual reactivity allows for sequential or orthogonal chemical transformations, making it a valuable precursor for a wide array of more complex molecules. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, notably in the construction of pharmacologically active dihydropyrimidine and thiopyrimidine derivatives.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 1-(4-(Bromomethyl)phenyl)ethanone are crucial for its identification, purification, and handling in a laboratory setting. A summary of its key properties is provided in the tables below.

Table 1: Physicochemical Properties of 1-(4-(Bromomethyl)phenyl)ethanone

| Property | Value | Reference |

| CAS Number | 51229-51-7 | [2] |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Appearance | White to off-white or yellowish-brown solid | |

| Melting Point | 32.00 °C | |

| Boiling Point | 134 °C at 5 Torr | |

| Solubility | Soluble in chloroform and methanol |

Table 2: Spectroscopic Data for 1-(4-(Bromomethyl)phenyl)ethanone

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, 2H), 7.48 (d, 2H), 4.50 (s, 2H), 2.60 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 197.5, 142.0, 136.5, 129.0, 128.8, 32.5, 26.6 | |

| IR (KBr, cm⁻¹) | ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1220 (C-Br) | |

| Mass Spectrum (EI) | m/z: 212/214 ([M]⁺, bromine isotopes), 197/199, 133, 118, 91, 43 |

Note: Spectroscopic data are compiled from typical values and may vary slightly depending on the experimental conditions and instrumentation.

Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone

The most common and efficient method for the synthesis of 1-(4-(Bromomethyl)phenyl)ethanone is through the radical bromination of 4'-methylacetophenone. This reaction selectively functionalizes the benzylic methyl group.

General Synthesis Workflow

The overall workflow for the synthesis involves the reaction of the starting material with a brominating agent in the presence of a radical initiator, followed by workup and purification.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(4-(Bromomethyl)phenyl)ethanone.

Materials:

-

4'-Methylacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4'-methylacetophenone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide.

-

Wash the filtrate sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 1-(4-(Bromomethyl)phenyl)ethanone, is typically obtained as a yellow to brown oil or solid and can be purified further by recrystallization or column chromatography if necessary. A typical yield for this reaction is around 70-80%.

Application in the Synthesis of Antiviral Dihydropyrimidinones

A significant application of 1-(4-(Bromomethyl)phenyl)ethanone is in the synthesis of dihydropyrimidine and thiopyrimidine derivatives, a class of heterocyclic compounds known for their wide range of biological activities, including antiviral properties.[3] The synthesis is typically achieved through a multicomponent reaction, often a variation of the Biginelli reaction.

The Biginelli Reaction and Its Modification

The classical Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions. In the context of utilizing 1-(4-(Bromomethyl)phenyl)ethanone, this reactant can be envisioned to participate in subsequent functionalization of a pre-formed dihydropyrimidine scaffold or a related multicomponent reaction. A more direct approach involves using 4-acetylbenzaldehyde (which can be derived from 1-(4-(bromomethyl)phenyl)ethanone) in a Biginelli reaction, followed by modification. However, the bromomethyl group itself is a powerful handle for introducing the entire p-acetylbenzyl moiety onto a heterocyclic core.

Logical Pathway for Antiviral Synthesis

The following diagram illustrates a logical pathway for the synthesis of a dihydropyrimidine derivative with potential antiviral activity, starting from 1-(4-(Bromomethyl)phenyl)ethanone. This represents a post-Biginelli reaction functionalization strategy.

Detailed Experimental Protocol for Dihydropyrimidinone Synthesis

This protocol describes a general method for the synthesis of a dihydropyrimidinone derivative, which can then be functionalized using 1-(4-(Bromomethyl)phenyl)ethanone.

Part A: Synthesis of a Dihydropyrimidinone Core

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl acetoacetate

-

Urea or Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Part B: N-Alkylation with 1-(4-(Bromomethyl)phenyl)ethanone

Materials:

-

Dihydropyrimidinone (from Part A)

-

1-(4-(Bromomethyl)phenyl)ethanone

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of the dihydropyrimidinone (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) and stir for a short period at room temperature.

-

Add a solution of 1-(4-(Bromomethyl)phenyl)ethanone (1.0-1.2 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-